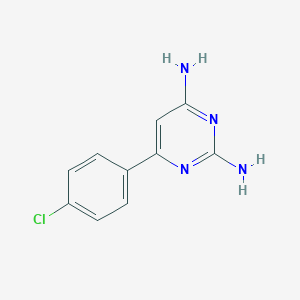

6-(4-Chlorophenyl)pyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-chlorophenyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQMMCAWKASJGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380564 |

Source

|

| Record name | 6-(4-chlorophenyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-09-4 |

Source

|

| Record name | 6-(4-Chlorophenyl)-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-chlorophenyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine and Its Analogs

This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine and its structurally related analogs. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents. The 2,4-diaminopyrimidine scaffold, in particular, is a key pharmacophore in numerous therapeutic agents.

This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed examination of the synthetic strategy, delves into the mechanistic underpinnings of the reactions, provides a step-by-step experimental protocol, and presents the expected outcomes and characterization data.

Synthetic Strategy: A Two-Step Approach from Readily Available Precursors

The most efficient and common route to synthesize 6-aryl-pyrimidine-2,4-diamines involves a two-step process. This strategy begins with the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by a cyclization reaction with guanidine to form the desired diaminopyrimidine ring. This method is favored for its reliability, scalability, and the commercial availability of the starting materials.

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The initial step involves the base-catalyzed condensation of an acetophenone with a substituted benzaldehyde to yield a chalcone (an α,β-unsaturated ketone). For the synthesis of a precursor to our target molecule, 4-chlorobenzaldehyde is reacted with acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

The choice of base and solvent is critical for driving the reaction to completion and minimizing side products. The hydroxide base deprotonates the α-carbon of the acetophenone, generating an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated chalcone system.

Step 2: Cyclization with Guanidine to Form the Pyrimidine Ring

The second and final step is the cyclocondensation of the synthesized chalcone with guanidine hydrochloride in the presence of a base. This reaction proceeds via a Michael addition of the guanidine to the β-carbon of the chalcone's enone system. The initial adduct then undergoes an intramolecular cyclization and subsequent dehydration to afford the aromatic 2-aminopyrimidine ring. The use of a base, such as potassium hydroxide or sodium methoxide, is essential to neutralize the guanidine hydrochloride and generate the free guanidine base required for the nucleophilic attack.[1][2]

Mechanistic Insights

The formation of the 2,4-diaminopyrimidine from a chalcone and guanidine is a well-established reaction pathway. The generally accepted mechanism involves the following key steps:

-

Michael Addition: The reaction is initiated by the nucleophilic attack of a nitrogen atom from guanidine on the β-carbon of the α,β-unsaturated ketone (chalcone). This 1,4-conjugate addition forms a resonance-stabilized enolate intermediate.

-

Proton Transfer: A proton transfer event occurs to neutralize the enolate and form a more stable intermediate.

-

Intramolecular Cyclization: The terminal amino group of the guanidine moiety then acts as a nucleophile, attacking the carbonyl carbon of the former chalcone. This step leads to the formation of a six-membered dihydropyrimidine ring.

-

Dehydration: The resulting heterocyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable, aromatic 2,4-diaminopyrimidine product.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative analog, 4-phenyl-6-(4-chlorophenyl)pyrimidine-2,4-diamine.

Protocol 1: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 50 mL of ethanol.

-

Base Addition: While stirring at room temperature, slowly add a solution of potassium hydroxide (1.12 g, 20 mmol) in 10 mL of water to the reaction mixture.

-

Reaction Monitoring: A precipitate should form upon addition of the base. Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (4:1) as the eluent.

-

Workup and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. Acidify the solution with dilute HCl to a pH of ~7.

-

Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield the pure chalcone as a crystalline solid.

Protocol 2: Synthesis of 4-(4-Chlorophenyl)-6-phenylpyrimidine-2-amine

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized chalcone (2.43 g, 10 mmol) and guanidine hydrochloride (1.43 g, 15 mmol) to 40 mL of ethanol.

-

Base Addition: To this suspension, add a solution of potassium hydroxide (1.68 g, 30 mmol) in 5 mL of water.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC using a mixture of chloroform and methanol (9:1) as the eluent.

-

Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature and then pour it into 150 mL of ice-cold water.

-

Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to afford the pure 4-(4-chlorophenyl)-6-phenylpyrimidine-2-amine.[3]

Data Presentation

| Step | Reactants | Reagents/Solvents | Reaction Time | Temperature | Expected Yield |

| 1 | 4-Chlorobenzaldehyde, Acetophenone | Ethanol, Potassium Hydroxide, Water | 4-6 hours | Room Temperature | 85-95% |

| 2 | Chalcone, Guanidine Hydrochloride | Ethanol, Potassium Hydroxide, Water | 8-10 hours | Reflux | 70-85% |

Visualizing the Synthesis

Workflow of the Synthesis

Caption: Synthetic workflow for this compound.

Reaction Mechanism

Caption: Mechanism of pyrimidine formation from chalcone and guanidine.

Conclusion

The synthesis of this compound and its analogs via the chalcone-guanidine pathway is a highly effective and versatile method. This approach offers good to excellent yields and relies on readily accessible starting materials and straightforward reaction conditions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrimidine-based compounds for potential therapeutic applications. Further optimization of reaction conditions, such as temperature, solvent, and base, may be necessary depending on the specific substrates used.

References

-

Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica. Available at: [Link]

-

2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. Available at: [Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central. Available at: [Link]

-

Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis of 2-amino-4,6-diarylpyrimidines from α-halochalcone. Zenodo. Available at: [Link]

-

2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. Available at: [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF PYRIMIDINES FROM CHALCONES. ResearchGate. Available at: [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

-

Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH. Available at: [Link]

-

6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. PubMed. Available at: [Link]

-

2,4-Diamino-6-chloropyrimidine. PubChem - NIH. Available at: [Link]

-

Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PMC. Available at: [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]

-

The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. Available at: [Link]

-

N-(4-CHLOROPHENYL)GUANIDINE. precisionFDA. Available at: [Link]

Sources

"6-(4-Chlorophenyl)pyrimidine-2,4-diamine chemical properties"

An In-depth Technical Guide to 6-(4-Chlorophenyl)pyrimidine-2,4-diamine: Properties, Synthesis, and Biological Potential

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] The 2,4-diaminopyrimidine moiety, in particular, is a well-established pharmacophore recognized as a "privileged scaffold" for its ability to mimic the binding of natural ligands to various enzymes. This document details the physicochemical and spectroscopic properties of the title compound, outlines a robust and logical synthetic pathway, and explores its postulated mechanism of action as a dihydrofolate reductase (DHFR) inhibitor based on its close structural analogy to the established drug Pyrimethamine.[2] Furthermore, this guide provides detailed, field-proven protocols for its biological evaluation, targeting researchers and professionals in drug discovery and development.

The 2,4-Diaminopyrimidine Scaffold: A Foundation for Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure found throughout nature and pharmacology. Its derivatives are integral to a wide spectrum of therapeutic agents, demonstrating antimicrobial, antiviral, and antitumor activities.[1][3] Within this class, the 2,4-diaminopyrimidine core is particularly noteworthy. This structural motif is a potent bioisostere for the pteridine ring of folic acid, enabling it to act as a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, a mechanism exploited by antimalarial drugs like Pyrimethamine and anticancer agents like Methotrexate.

This compound incorporates this key pharmacophore. The addition of a 4-chlorophenyl group at the 6-position is expected to enhance binding affinity within the enzyme's active site through hydrophobic and electronic interactions, making it a compelling candidate for further investigation as a targeted therapeutic agent.

Physicochemical and Spectroscopic Profile

The foundational step in evaluating any new chemical entity is a thorough characterization of its physical and spectral properties. These data are crucial for identity confirmation, purity assessment, and predicting the compound's behavior in biological systems.

Core Physicochemical Properties

The key quantitative properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₄ | [4] |

| Molecular Weight | 220.66 g/mol | [4] |

| CAS Number | 175137-09-4 | [4] |

| Appearance | White to off-white crystalline solid (predicted) | [5] |

| Melting Point | 162-163 °C | [4] |

| Boiling Point | 520.1 ± 60.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| XLogP3 | 1.56 | [4] |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | [4] |

Spectroscopic Characterization

-

Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to C₁₀H₁₀ClN₄⁺. A critical diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic M+2 peak with approximately one-third the intensity of the M peak will be observed, confirming the presence of a single chlorine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is anticipated to display distinct signals. The protons on the 4-chlorophenyl ring will likely appear as a pair of doublets around 7.4-7.8 ppm, characteristic of a para-substituted benzene ring (an AA'BB' system). A singlet corresponding to the C5-proton of the pyrimidine ring would be expected further downfield. The two amino groups (-NH₂) at the C2 and C4 positions will likely appear as two broad singlets, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The spectrum should reveal ten distinct carbon signals. The carbons of the pyrimidine ring will resonate at characteristic chemical shifts, with C2, C4, and C6 being the most deshielded due to their attachment to nitrogen atoms. The carbons of the 4-chlorophenyl group will show four signals, with the carbon attached to the chlorine (C-Cl) being readily identifiable.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine groups (typically in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations from the aromatic rings (around 1500-1650 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region.

Synthesis and Purification

A robust and efficient synthesis is paramount for producing high-purity material for biological testing. The most logical and widely adopted strategy for synthesizing 6-aryl-2,4-diaminopyrimidines is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields, functional group tolerance, and readily available starting materials.

Proposed Synthetic Workflow

The synthesis is designed as a two-step process starting from the commercially available 2,4-diamino-6-hydroxypyrimidine.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Expert Rationale: This protocol is designed for reliability and scalability. The chlorination step is a standard transformation, and the Suzuki coupling is chosen for its versatility and high efficiency in forming C-C bonds.[6]

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine (2) [6]

-

Reagents: 2,4-Diamino-6-hydroxypyrimidine (1.0 g, 7.93 mmol), Phosphorus oxychloride (POCl₃, 9 mL).

-

Procedure: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1). b. Carefully add phosphorus oxychloride (POCl₃) to the flask in a fume hood. c. Heat the reaction mixture to 97 °C and stir for 16-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature. e. Quenching (Critical Step): Slowly and carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. This is a highly exothermic reaction and must be performed with caution. f. Heat the resulting aqueous solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃. g. Cool the solution and adjust the pH to ~8 using a saturated sodium hydroxide (NaOH) solution. h. Extract the aqueous layer with ethyl acetate (3 x 150 mL). i. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine (2) as a white solid. This intermediate is often pure enough for the next step without further purification.[6]

Step 2: Suzuki-Miyaura Coupling to yield this compound

-

Reagents: 2,4-Diamino-6-chloropyrimidine (2) (1.0 g, 6.92 mmol), 4-chlorophenylboronic acid (1.3 g, 8.30 mmol), Pd(dppf)Cl₂ (253 mg, 0.346 mmol), Potassium Carbonate (K₂CO₃) (2.87 g, 20.76 mmol), 1,4-Dioxane (30 mL), Water (10 mL).

-

Procedure: a. To a Schlenk flask, add 2,4-diamino-6-chloropyrimidine (2), 4-chlorophenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. b. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. c. Add the degassed solvents (1,4-dioxane and water) via syringe. d. Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC. e. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. f. Wash the organic layer with water and then with brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purification: The crude product should be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure title compound.

Postulated Mechanism of Action and Biological Significance

The structural similarity between this compound and the known DHFR inhibitor Pyrimethamine strongly suggests a shared mechanism of action.

Dihydrofolate Reductase (DHFR) Inhibition

We hypothesize that the title compound acts as a competitive inhibitor of DHFR. The 2,4-diamino groups are crucial for this activity, as they form key hydrogen bonds with conserved amino acid residues (e.g., Aspartate) in the enzyme's active site, mimicking the binding of the natural substrate, dihydrofolate. The 4-chlorophenyl substituent at the 6-position likely extends into an adjacent hydrophobic pocket, enhancing binding affinity and selectivity.

Caption: Inhibition of the folate synthesis pathway by a DHFR inhibitor.

By blocking the regeneration of THF, the compound would effectively halt the de novo synthesis of purines and thymidylate, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. This mechanism is the basis for its potential application as an antiprotozoal, antibacterial, or anticancer agent. A related compound, pyrimethamine, is known to induce apoptosis in human T lymphocytes, suggesting potential immunomodulatory roles as well.[2]

Protocols for Biological Evaluation

To validate the hypothesized mechanism, a series of in vitro assays are required. The following protocols are standard, robust, and provide a clear path to determining the compound's biological activity.

Protocol: In Vitro DHFR Inhibition Assay (Spectrophotometric)

Principle: This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. An inhibitor will slow this rate of decrease.

-

Materials: Recombinant human DHFR, Dihydrofolic acid (DHF), NADPH, Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5), 96-well UV-transparent microplate, spectrophotometer.

-

Procedure: a. Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM. b. In each well of the 96-well plate, add 50 µL of assay buffer. c. Add 10 µL of the test compound dilution (or DMSO for the vehicle control). d. Add 20 µL of NADPH solution (final concentration ~100 µM). e. Add 10 µL of DHFR enzyme solution. Incubate for 5 minutes at room temperature. f. To initiate the reaction, add 10 µL of DHF solution (final concentration ~50 µM). g. Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

Data Analysis: a. Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot. b. Normalize the rates relative to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

Principle: This colorimetric assay measures cell viability. The MTS reagent is reduced by metabolically active cells into a colored formazan product, which is quantifiable by measuring absorbance at 490 nm.

-

Materials: Human cancer cell line (e.g., A549), complete cell culture medium, 96-well cell culture plate, test compound, MTS reagent (e.g., CellTiter 96® AQueous One Solution).

-

Procedure: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator. b. Prepare serial dilutions of the test compound in the culture medium. c. Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions (or vehicle control). d. Incubate the plate for 72 hours in the CO₂ incubator. e. After incubation, add 20 µL of MTS reagent to each well. f. Incubate for 2-4 hours, until the color develops. g. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance (medium only). b. Express the viability of treated cells as a percentage of the vehicle-treated control cells. c. Plot the percent viability versus the logarithm of the compound concentration to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

This compound is a molecule of high interest, built upon a privileged 2,4-diaminopyrimidine scaffold. Its physicochemical properties are well-defined, and its synthesis is achievable through robust, modern organic chemistry techniques like the Suzuki-Miyaura coupling. Based on strong structural precedent, its primary biological target is likely to be dihydrofolate reductase, giving it significant potential as an antiprotozoal, anticancer, or immunomodulatory agent.

The experimental protocols detailed herein provide a clear framework for validating this hypothesis and quantifying its potency. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with different substituents on the phenyl ring to optimize potency and selectivity.

-

Target Validation: Confirming DHFR as the primary target through cellular thermal shift assays (CETSA) or enzymatic assays with drug-resistant DHFR mutants.

-

In Vivo Efficacy: Advancing promising candidates into preclinical animal models to evaluate their therapeutic efficacy and pharmacokinetic properties.

This guide serves as a foundational resource for researchers aiming to explore the full therapeutic potential of this promising chemical entity.

References

- Echemi. (n.d.). This compound.

-

Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]

-

Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research. Retrieved from [Link]

-

Anonymous. (n.d.). Synthesis of Some Novel 4-(4-Chlorophenyl)-6-p-Tolyl- +-Pyrimidine Derivatives and Their Anticonvulsant Activity. Retrieved from [Link]

-

Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine. National Institutes of Health. Retrieved from [Link]

-

Santini, V., et al. (2005). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. echemi.com [echemi.com]

- 5. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine: A Selective Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key interactions with the ATP-binding pocket of various protein kinases. This technical guide provides a comprehensive analysis of the mechanism of action of a specific derivative, 6-(4-Chlorophenyl)pyrimidine-2,4-diamine. This compound has emerged as a potent inhibitor of Janus Kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling. Dysregulation of the JAK/STAT pathway is a hallmark of numerous myeloproliferative neoplasms and inflammatory diseases, making targeted inhibition of JAK2 a compelling therapeutic strategy. This document will elucidate the molecular interactions, downstream cellular consequences, and experimental methodologies for validating the mechanism of action of this compound as a selective JAK2 inhibitor.

Introduction: The Therapeutic Potential of Targeting JAK2

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in signal transduction.[1] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. These kinases are integral to the signaling of a multitude of cytokines and growth factors, which are essential for hematopoiesis, immune regulation, and inflammation. The discovery of the activating V617F mutation in the JAK2 gene in a majority of patients with myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis, has galvanized the development of targeted JAK2 inhibitors.

The compound this compound belongs to a class of small molecules designed to selectively inhibit JAK2. Its chemical structure, featuring a pyrimidine-2,4-diamine core, is optimized for interaction with the ATP-binding site of the kinase domain. This guide will provide a detailed exploration of its molecular mechanism, the downstream effects on the JAK/STAT signaling pathway, and the experimental framework for its characterization.

Molecular Mechanism of Action: Competitive ATP Inhibition of JAK2

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of JAK2. The pyrimidine-2,4-diamine scaffold serves as a robust pharmacophore, forming critical hydrogen bond interactions with the hinge region of the kinase's active site. The 4-chlorophenyl substituent at the 6-position of the pyrimidine ring likely occupies a hydrophobic pocket within the ATP-binding cleft, contributing to the compound's potency and selectivity. By occupying the ATP-binding site, this compound prevents the phosphorylation of JAK2 and its downstream substrates, thereby blocking the propagation of the signaling cascade.

The JAK/STAT Signaling Pathway: The Downstream Consequences of JAK2 Inhibition

The JAK-STAT signaling pathway provides a direct route for transmitting extracellular signals into a transcriptional response. The binding of a cytokine or growth factor to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes involved in cell proliferation, differentiation, and survival.

Inhibition of JAK2 by this compound disrupts this entire cascade. By preventing the initial autophosphorylation and activation of JAK2, the compound effectively blocks the subsequent phosphorylation of the cytokine receptor and STAT proteins. This leads to a cessation of the downstream transcriptional program, resulting in anti-proliferative and pro-apoptotic effects in cells dependent on JAK2 signaling.

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Validation of the Mechanism of Action

A multi-faceted experimental approach is required to rigorously validate the mechanism of action of this compound as a JAK2 inhibitor. This involves a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified JAK2.

Protocol: ADP-Glo™ Kinase Assay

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant JAK2 enzyme, a suitable kinase substrate (e.g., a generic peptide substrate), and ATP in a kinase reaction buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (a known JAK2 inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Kinase Reaction: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely correlated with the kinase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Assay for STAT Phosphorylation

This assay determines the compound's ability to inhibit JAK2 activity within a cellular context by measuring the phosphorylation of its direct downstream target, STAT.

Protocol: Western Blot for Phospho-STAT3

-

Cell Culture and Treatment: Culture a JAK2-dependent cell line (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation) and treat with various concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, probe with a primary antibody for total STAT3 as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3 at different inhibitor concentrations.

Cell Proliferation Assay

This assay assesses the downstream functional consequence of JAK2 inhibition, which is the suppression of cell growth and viability in JAK2-dependent cancer cells.

Protocol: MTT Assay

-

Cell Seeding: Seed a JAK2-dependent cell line into a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (growth inhibition 50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Caption: A representative experimental workflow for validating the mechanism of action of a kinase inhibitor.

Quantitative Data Summary

| Compound Class | Target | Assay Type | IC50 (nM) | Reference |

| Pyrimidine-2,4-diamine derivatives | JAK2 | Biochemical | 1 - 10 | [1][2][3] |

| Pyrimidine-2,4-diamine derivatives | JAK2 V617F | Cellular (Proliferation) | 50 - 200 | [2][3][4] |

Note: The IC50 values presented are illustrative and based on published data for structurally similar pyrimidine-2,4-diamine-based JAK2 inhibitors. The actual potency of this compound should be determined experimentally.

Conclusion

The available evidence strongly supports the mechanism of action of this compound as a selective inhibitor of JAK2 kinase. Its pyrimidine-2,4-diamine core is a well-established scaffold for potent kinase inhibition, and its action is predicted to be through competitive binding to the ATP pocket of JAK2. This inhibition leads to the blockade of the downstream JAK/STAT signaling pathway, resulting in anti-proliferative effects in cells that are dependent on this pathway for their growth and survival. The experimental protocols outlined in this guide provide a robust framework for the comprehensive validation of its mechanism of action, paving the way for its further development as a potential therapeutic agent for myeloproliferative neoplasms and other JAK2-driven diseases.

References

-

Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. (2023). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

-

IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. (2012). PubMed. Retrieved January 12, 2026, from [Link]

-

Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. (2010). American Society of Hematology. Retrieved January 12, 2026, from [Link]

-

Update on JAK2 Inhibitors in Myeloproliferative Neoplasm. (2012). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Synthesis of potent JAK2 inhibitors 4 and 6. Data from. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494). (1978). ResearchGate. Retrieved January 12, 2026, from [Link]

-

N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). PubMed. Retrieved January 12, 2026, from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved January 12, 2026, from [Link]

Sources

- 1. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Versatility of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of nucleic acids and is a recurring motif in a vast array of biologically active molecules. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal framework for designing ligands that can potently and selectively bind to biological targets. Within this broad class of compounds, 6-(4-Chlorophenyl)pyrimidine-2,4-diamine derivatives have emerged as a particularly promising chemotype, demonstrating a wide spectrum of pharmacological activities. The presence of the 2,4-diamino substitution pattern is crucial for establishing key hydrogen bond interactions with the hinge region of many kinases, a feature that has been extensively exploited in the development of kinase inhibitors. The 6-(4-chlorophenyl) group provides a critical lipophilic component that can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their potential as therapeutic agents.

Anticancer Activity: A Multi-pronged Approach to Targeting Malignancy

The most extensively studied biological activity of this compound derivatives is their potent anticancer effect. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often with sub-micromolar efficacy. Their primary mechanism of action involves the inhibition of key enzymes that regulate cell cycle progression and signal transduction, most notably Cyclin-Dependent Kinases (CDKs).

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis through CDK Inhibition

Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as master regulators of the cell cycle. The aberrant activity of CDKs is a hallmark of many cancers, leading to uncontrolled cellular proliferation. The 2,4-diaminopyrimidine core of the titular compounds is a bioisostere of the adenine core of ATP, allowing them to competitively bind to the ATP-binding pocket of CDKs and inhibit their kinase activity. This inhibition leads to a cascade of downstream effects, culminating in cell cycle arrest and programmed cell death (apoptosis).

A key target of these derivatives is the CDK2/cyclin E and CDK2/cyclin A complexes, which are critical for the G1/S phase transition and DNA replication. Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing G1 arrest.[1][2][3] This disruption of the cell cycle progression ultimately triggers the intrinsic apoptotic pathway.

Furthermore, some derivatives have shown potent inhibitory activity against other CDKs, such as CDK6 and CDK9.[4] Inhibition of CDK6 further reinforces the G1 arrest, while inhibition of CDK9, a key transcriptional regulator, can lead to the downregulation of anti-apoptotic proteins like Mcl-1, further sensitizing cancer cells to apoptosis.

Caption: CDK/pRb signaling pathway and the inhibitory action of pyrimidine derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer potency of this compound derivatives is typically evaluated using cell viability assays, such as the MTT or SRB assay, across a panel of human cancer cell lines. The results are expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Related Pyrimidine Derivatives | |||

| Compound 3d | MCF-7 (Breast) | 43.4 | [5] |

| MDA-MB-231 (Breast) | 35.9 | [5] | |

| Compound 4d | MCF-7 (Breast) | 39.0 | [5] |

| MDA-MB-231 (Breast) | 35.1 | [5] | |

| Compound 3a | A549 (Lung) | 5.988 | [5] |

| Compound 2 (keto-sugar derivative) | A549 (Lung) | 0.24 | [1] |

| CNE2 (Nasopharyngeal) | 0.31 | [1] | |

| HepG2 (Liver) | 0.56 | [1] | |

| MCF-7 (Breast) | 0.45 | [1] | |

| Compound 11 | Various | Nanomolar range | [1] |

| Compound 3 (3,4-dihydroxyaryl) | HeLa (Cervical) | <3.46 | [6] |

| Compound 3 (7-hydroxy-6-methoxyflavanone) | B16-BL6 (Melanoma) | 6.66 | [3] |

| LLC (Lung) | 9.29 | [3] | |

| A549 (Lung) | 8.63 | [3] | |

| HT-1080 (Fibrosarcoma) | 7.94 | [3] |

Note: Data for the specific this compound scaffold is limited in the public domain. The table presents data for structurally related pyrimidine derivatives to illustrate the general potency of this compound class.

In Vivo Antitumor Efficacy

Dihydrofolate Reductase (DHFR) Inhibition: A Potential Alternative Mechanism

Dihydrofolate reductase (DHFR) is another important target in cancer chemotherapy. This enzyme is essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and certain amino acids. Inhibition of DHFR leads to a depletion of the nucleotide pool, thereby inhibiting DNA replication and cell division.[9] Several 2,4-diaminopyrimidine derivatives have been identified as potent inhibitors of DHFR.[10][11][12] The 2,4-diamino groups of the pyrimidine ring are crucial for binding to the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate. While the primary anticancer mechanism of many 6-aryl-pyrimidine-2,4-diamines appears to be CDK inhibition, the potential for dual CDK and DHFR inhibition in some derivatives cannot be ruled out and represents an exciting avenue for further investigation.

Antimicrobial and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their anticancer properties, pyrimidine derivatives have also demonstrated promising antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

The pyrimidine scaffold is present in many clinically used antimicrobial agents. Some 2,4-diaminopyrimidine derivatives have shown activity against various bacterial and fungal strains.[13] Their mechanism of action in bacteria can also involve the inhibition of DHFR, as this enzyme is also essential for microbial growth.[11] The selective inhibition of microbial DHFR over human DHFR is a key consideration in the design of antimicrobial agents.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer. Pyrimidine derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[14] COX-2 is a key enzyme in the production of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds can reduce inflammation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be modulated by systematic structural modifications. While a comprehensive SAR study for this specific scaffold is not available in the reviewed literature, general trends for related 2,4-diaminopyrimidine kinase inhibitors can be extrapolated:

-

2,4-Diamino Groups: These are generally considered essential for potent activity, as they form key hydrogen bonds with the kinase hinge region.

-

6-Aryl Group: The nature and substitution pattern of the aryl group at the 6-position significantly influence potency and selectivity. The 4-chlorophenyl group is a common starting point, and further modifications can be explored to optimize interactions with the hydrophobic pocket of the target kinase.

-

5-Position Substitution: Introduction of small substituents at the 5-position of the pyrimidine ring can impact selectivity and potency. For example, a methyl group has been shown to be beneficial in some pyrido[2,3-d]pyrimidine derivatives.[12]

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to quantify the number of apoptotic and necrotic cells following compound treatment.

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.[5]

-

Reaction Setup: In a 384-well plate, combine the CDK2/Cyclin A2 enzyme, the test compound at various concentrations, and a suitable substrate (e.g., a peptide substrate).

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

-

Signal Measurement: Measure the luminescence using a plate reader. The IC50 value is determined from the dose-response curve.

Caption: A typical workflow for the in vitro evaluation of novel pyrimidine derivatives.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their potent anticancer activity, primarily mediated through the inhibition of CDKs, highlights their potential as valuable additions to the arsenal of cancer chemotherapeutics. The potential for these compounds to also inhibit other key enzymes, such as DHFR, and to exhibit antimicrobial and anti-inflammatory properties, further underscores their therapeutic versatility.

Future research in this area should focus on several key aspects:

-

Comprehensive SAR Studies: A systematic exploration of the structure-activity relationships for the this compound scaffold is crucial for the rational design of more potent and selective inhibitors.

-

Target Deconvolution: Identifying the full spectrum of kinase targets for active compounds will provide a more complete understanding of their mechanism of action and potential off-target effects.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Rigorous in vivo studies are necessary to translate the promising in vitro activity of these compounds into tangible therapeutic benefits.

-

Exploration of Other Therapeutic Areas: The antimicrobial and anti-inflammatory potential of these derivatives warrants further investigation.

References

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 13, 2026, from [Link]

-

The retinoblastoma-E2F pathway. Phosphorylation by the CDK4/6 complex... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 13, 2026, from [Link]

-

lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 13, 2026, from [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2100. [Link]

-

Dihydrofolate reductase inhibitor. (2023, December 19). In Wikipedia. [Link]

-

Li, Y., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327–3347. [Link]

-

Kaurane-Type Diterpenoids as Potential Inhibitors of Dihydrofolate Reductase-Thymidylate Synthase in New World Leishmania Species. (2023). Molecules, 28(19), 6891. [Link]

-

Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. (2000). Antimicrobial Agents and Chemotherapy, 44(1), 131–140. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). Heliyon, 11(3), e34567. [Link]

-

Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. (2012). Archiv der Pharmazie, 345(8), 641–649. [Link]

-

Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. (2012). Archiv der Pharmazie, 345(8), 641–649. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(13), 5035. [Link]

-

Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1981). Journal of Medicinal Chemistry, 24(1), 32–35. [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2100. [Link]

-

N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). Journal of Neuroimmune Pharmacology, 20(1), 94. [Link]

-

Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2023). International Journal of Molecular Sciences, 24(13), 11019. [Link]

-

Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1981). Journal of Medicinal Chemistry, 24(1), 32–35. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules, 27(19), 6524. [Link]

-

Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. (2022). Scientific Reports, 12(1), 1888. [Link]

Sources

- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. cell lines ic50: Topics by Science.gov [science.gov]

- 4. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lines ic50 values: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on Pyrrolo[2,3-d]pyrimidine-2,4-diamines as Kinase Inhibitors

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core

The pyrimidine core is a foundational structure in medicinal chemistry, renowned for its versatile bioactivity.[1] Pyrimidines are integral to various therapeutic agents, demonstrating a wide pharmacological spectrum that includes antitumor and antimicrobial properties.[1] Within the realm of oncology, the 2,4-diaminopyrimidine moiety has emerged as a particularly effective scaffold for the design of kinase inhibitors. This is largely due to its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a conserved structural feature across the kinome.[1]

While the initial topic of interest was "6-(4-Chlorophenyl)pyrimidine-2,4-diamine," a thorough review of the scientific literature indicates that this specific molecule is not a well-characterized kinase inhibitor. However, the broader class of pyrimidine-2,4-diamines has been extensively explored, leading to the development of potent and selective kinase inhibitors.[2][3] This guide will therefore focus on a well-documented and highly relevant subclass: N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines , which have shown significant promise as multi-targeted receptor tyrosine kinase (RTK) inhibitors.[4][5]

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP.[3][6][7] This structural mimicry makes it an ideal starting point for developing ATP-competitive kinase inhibitors.[3] By modifying the substituents at various positions of this core structure, medicinal chemists can fine-tune the potency and selectivity of these compounds against specific kinase targets. This guide will provide an in-depth overview of the mechanism of action, structure-activity relationships (SAR), and key experimental protocols for the characterization of N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as inhibitors of key oncogenic kinases such as EGFR and VEGFR.

Mechanism of Action: Targeting Key Receptor Tyrosine Kinase Signaling Pathways

N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines primarily function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6][7] In many cancers, RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are overexpressed or mutated, leading to uncontrolled cell growth and tumor angiogenesis.[4][6][7]

The pyrrolo[2,3-d]pyrimidine scaffold effectively targets the ATP-binding site of these kinases. The nitrogen atoms in the pyrimidine ring form hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. The N4-aryl and 6-substituted groups extend into other regions of the ATP-binding pocket, providing opportunities to enhance potency and selectivity. The 2-amino group can form an additional hydrogen bond, further stabilizing the inhibitor-kinase complex.[5]

By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream signaling proteins, thereby blocking the activation of pro-survival and proliferative pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways. The inhibition of VEGFR, in particular, impedes tumor angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4][5][6]

Synthesis of N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines

The synthesis of this class of compounds typically involves a multi-step process starting from appropriately substituted phenylacetic acids. A general synthetic route is outlined below, based on methodologies described in the literature.[4]

A key intermediate is the 4-chloro-6-substituted-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with a desired aniline derivative to introduce the N4-aryl moiety.

General Synthetic Scheme:

-

Formation of the Pyrrolo[2,3-d]pyrimidine Core: The synthesis often begins with the construction of the fused ring system. This can be achieved through various methods, one of which involves the reaction of a substituted α-bromomethylketone with 2,6-diamino-4-oxopyrimidine.[5]

-

Chlorination: The resulting pyrrolo[2,3-d]pyrimidin-4-one is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the 4-chloro intermediate.

-

Nucleophilic Aromatic Substitution: The 4-chloro-6-substituted-7H-pyrrolo[2,3-d]pyrimidine is reacted with a substituted aniline in a suitable solvent, such as isopropanol, often with a catalytic amount of acid, to afford the final N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine.[4]

This modular synthetic approach allows for the systematic variation of both the N4-aryl and the 6-substituent, facilitating the exploration of structure-activity relationships.

Structure-Activity Relationship (SAR) and Inhibitory Potency

The inhibitory profile of N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines can be significantly modulated by altering the substituents at the N4 and 6-positions. The following table summarizes the inhibitory data for a selection of compounds against key receptor tyrosine kinases.

| Compound ID | N4-Substituent | 6-Substituent | EGFR IC₅₀ (µM) | VEGFR-1 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

| 9 | 4-chlorophenyl | 2-methylbenzyl | 0.058 | 1.1 | 0.16 |

| 10 | 4-chloro-2-fluorophenyl | 1-naphthylmethyl | 0.11 | >100 | 0.002 |

| 11 | 4-chlorophenyl | 1-naphthylmethyl | 0.24 | 1.1 | 0.07 |

| 13 | 4-chlorophenyl | 2,5-dimethoxybenzyl | 0.18 | 1.1 | 0.05 |

| PD153035 (Std.) | - | - | 0.005 | - | - |

| CB676475 (Std.) | - | - | - | 0.01 | - |

| Semaxanib (Std.) | - | - | - | - | 0.05 |

Data extracted from Gangjee et al. (2008).[4]

Key SAR Insights:

-

N4-Anilino Moiety: The substitution pattern on the N4-anilino ring plays a crucial role in determining both potency and selectivity. For example, the introduction of a 2-fluoro group in compound 10 significantly enhances VEGFR-2 inhibitory activity while reducing EGFR inhibition compared to its non-fluorinated counterpart.[4]

-

6-Benzyl Moiety: Variation of the substituent on the 6-benzyl group also influences the inhibitory profile. The 1-naphthylmethyl group in compounds 10 and 11 appears to be well-tolerated and can lead to potent VEGFR-2 inhibition.[4]

-

Multi-Targeted Inhibition: Many compounds in this series exhibit potent inhibition of multiple RTKs, such as compound 9 , which shows nanomolar activity against both EGFR and VEGFR-2.[4] This polypharmacology can be advantageous in cancer therapy by simultaneously targeting multiple oncogenic signaling pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a method that detects the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate or by using fluorescence-based detection methods.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare a kinase buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, MnCl₂, DTT, and BSA).

-

Prepare a solution of the recombinant kinase enzyme in kinase buffer.

-

Prepare a solution of the substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1) in kinase buffer.

-

Prepare a solution of ATP, including a radiolabeled ATP (e.g., [γ-³³P]ATP), in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations (typically in serial dilutions). Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the kinase enzyme to each well (except the negative control) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or phosphoric acid).

-

-

Detection and Data Analysis:

-

Spot a portion of the reaction mixture from each well onto a filter membrane (e.g., phosphocellulose paper).

-

Wash the filter membrane extensively to remove unincorporated radiolabeled ATP.

-

Measure the radioactivity on the filter membrane using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Proliferation Assay

This protocol describes a common method for evaluating the effect of a compound on the proliferation of cancer cells. The A431 cell line, which overexpresses EGFR, is often used for this purpose.[4]

Principle: The assay measures the number of viable cells after treatment with the test compound for a specified period. A common method is the Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell mass.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture A431 cells in an appropriate growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Allow the cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the growth medium.

-

Remove the old medium from the cell plates and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like cisplatin).

-

Incubate the cells with the compound for a specified period (e.g., 48-72 hours).

-

-

Cell Viability Measurement (SRB Assay):

-

After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Wash the plates several times with water and allow them to air dry.

-

Stain the fixed cells with a solution of Sulforhodamine B (SRB) in acetic acid for 30 minutes at room temperature.

-

Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Solubilize the bound dye by adding a Tris base solution to each well.

-

Measure the absorbance (optical density) at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

-

Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of growth against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

The N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold represents a highly promising class of kinase inhibitors with the potential for multi-targeted therapy in oncology. Their ability to potently inhibit key receptor tyrosine kinases like EGFR and VEGFR provides a strong rationale for their continued development. The modular synthesis allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of potency and selectivity. The experimental protocols detailed in this guide provide a framework for the robust characterization of these and similar kinase inhibitors, from initial in vitro profiling to cell-based efficacy studies. As our understanding of the complex signaling networks in cancer deepens, the development of such versatile and adaptable inhibitor scaffolds will remain a cornerstone of targeted cancer therapy.

References

-

Gangjee, A., et al. (2008). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 51(15), 4589-4601. [Link]

-

Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 53(4), 1563-1574. [Link]

-

Gangjee, A., et al. (2013). N2-Trimethylacetyl substituted and unsubstituted-N4-phenylsubstituted-6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines: Design, cellular receptor tyrosine kinase inhibitory activities and in vivo evaluation as antiangiogenic, antimetastatic and antitumor agents. Bioorganic & Medicinal Chemistry, 21(5), 1312-1323. [Link]

-

Metwally, K., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

-

Gangjee, A., et al. (2013). N2-Trimethylacetyl Substituted and unsubstituted-N4-phenylsubstituted-6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines: Design, Cellular Receptor Tyrosine Kinase Inhibitory Activities and in Vivo Evaluation as Antiangiogenic, Antimetastatic and Antitumor Agents. Bioorganic & Medicinal Chemistry, 21(5), 1312-1323. [Link]

-

Metwally, K., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry. [Link]

-

Metwally, K., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry. [Link]

-

ChEMBL. (n.d.). Document: N⁴-Aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (CHEMBL1926631). [Link]

-

Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 44(22), 3633-3641. [Link]

-

Zhang, Y., et al. (2021). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 64(19), 14540-14561. [Link]

-

Gangjee, A., et al. (2018). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 74-84. [Link]

-

Gangjee, A., et al. (2003). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 46(26), 5626-5634. [Link]

-

Metwally, K., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry. [Link]

-

Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1649-1685. [Link]

-

Gangjee, A., et al. (2018). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 74-84. [Link]

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

-

Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]

-

de Villiers, K. A., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 17(22), e202200388. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry, 66(10), 305-314. [Link]